molecular formula C19H19ClN4O B4518517 6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B4518517
M. Wt: 354.8 g/mol
InChI Key: VFVLVGIIHMRCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1247389 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine and Serotonin Receptor Affinity

Research conducted by Perregaard et al. (1992) focused on synthesizing a series of 1-(4-fluorophenyl)-1H-indoles, investigating their affinity for dopamine D-2 and serotonin 5-HT2 receptors. The study found that certain derivatives exhibited potent receptor affinity, suggesting potential applications in developing antipsychotic medications without the typical side effects associated with catalepsy (Perregaard et al., 1992).

Antitumor Activity

Andreani et al. (2008) synthesized bis-indole derivatives connected by pyridine or piperazine rings, submitting them for evaluation of antitumor activity against human cell lines. This study identified compounds with significant antitumor potential, highlighting the importance of structural variation in developing new cancer therapies (Andreani et al., 2008).

Antiproliferative Activities

El-Sayed et al. (2014) explored the synthesis of 6-indolypyridine-3-carbonitrile derivatives and their antiproliferative activities against various cancer cell lines. The study revealed specific derivatives that showed promising antiproliferative effects, underscoring the therapeutic potential of indole-based compounds in oncology (El-Sayed et al., 2014).

Antibacterial Agents

Matsumoto et al. (1984) developed a range of 1,4-dihydro-4-oxopyridinecarboxylic acids with variations in the substituents, identifying compounds such as enoxacin with broad and potent in vitro antibacterial activity. This work contributes to the ongoing search for new antibiotics capable of combating resistant bacterial strains (Matsumoto et al., 1984).

Synthesis and Structural Studies

Various studies have focused on the synthesis, structural characterization, and application of indole derivatives in creating compounds with potential therapeutic uses. For instance, the development of multi-kilogram-scale syntheses supports preclinical and clinical studies by providing necessary quantities of these compounds for further evaluation (Andersen et al., 2013).

Properties

IUPAC Name

2-(6-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLVGIIHMRCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.